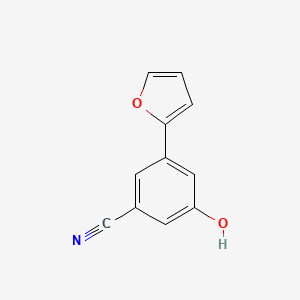
5-(3-Aminophenyl)-2-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminophenyl)-2-cyanophenol (5-AP-2-CP) is an organic compound with the formula C13H9N2O2. It is a white crystalline solid that is soluble in water and ethanol. 5-AP-2-CP is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in various scientific research applications.
Scientific Research Applications
5-(3-Aminophenyl)-2-cyanophenol, 95% is used in various scientific research applications, such as the synthesis of organic compounds and the study of biochemical and physiological effects. It is used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed to act as an electron donor in the reaction of 3-aminophenol and cyanide ion. This reaction is believed to form an intermediate, which is then protonated to give the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-2-cyanophenol, 95% are not well understood. However, it has been found to be non-toxic and non-carcinogenic in animal studies. It has also been found to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
5-(3-Aminophenyl)-2-cyanophenol, 95% is a relatively safe and non-toxic compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive, making it a cost-effective reagent. However, it is not very stable and can decompose at high temperatures or in the presence of light.
Future Directions
The future directions for 5-(3-Aminophenyl)-2-cyanophenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds. Additionally, further research into its mechanism of action and its stability under various conditions could lead to improved synthesis methods and improved laboratory safety. Other potential research areas include its use as a catalyst in the synthesis of polymers and its potential applications in the pharmaceutical and agrochemical industries.
Synthesis Methods
5-(3-Aminophenyl)-2-cyanophenol, 95% can be synthesized from the reaction of 3-aminophenol and cyanide ion in the presence of a base such as sodium hydroxide. The reaction of 3-aminophenol and cyanide ion forms an intermediate, which is then protonated to give the desired product. The reaction is typically carried out in an aqueous medium at a temperature of 60-70°C.
properties
IUPAC Name |
4-(3-aminophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-7,16H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSFZSQLMOGZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684618 |
Source


|
| Record name | 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-2-cyanophenol | |
CAS RN |
1261963-54-5 |
Source


|
| Record name | 3'-Amino-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














